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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-ol

Cat. No.: B179162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,3-Dihydrobenzofuran-4-ol (CAS No: 144822-82-2), a molecule of interest in medicinal

chemistry and organic synthesis. While specific experimental spectra for this compound are not

readily available in public databases, this document compiles predicted data based on the

analysis of its structural features—a dihydrobenzofuran scaffold fused to a phenol ring. The

information herein is intended to serve as a reference for the identification and characterization

of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview
2,3-Dihydrobenzofuran-4-ol possesses a bicyclic structure combining a dihydropyran ring

fused to a benzene ring, with a hydroxyl group at the 4-position. This arrangement dictates a

unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Molecular Formula: C₈H₈O₂ Molecular Weight: 136.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. Below are the expected chemical shifts for the ¹H and ¹³C nuclei of 2,3-
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Dihydrobenzofuran-4-ol.

¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene,

and hydroxyl protons.

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic-H (3

protons)
6.5 - 7.2 m -

-CH₂-O- (H at C2) ~ 4.6 t ~ 8.5

-CH₂- (H at C3) ~ 3.2 t ~ 8.5

Phenolic-OH 4.5 - 8.0 (variable) br s -

¹³C NMR Data
The carbon NMR spectrum will provide information on the number of distinct carbon

environments.

Carbon Expected Chemical Shift (δ, ppm)

Quaternary aromatic C-OH 145 - 155

Aromatic CH 110 - 130

Quaternary aromatic C 120 - 140

-CH₂-O- (C2) ~ 71

-CH₂- (C3) ~ 29

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2,3-Dihydrobenzofuran-4-ol is expected to be characterized by the following absorption
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bands.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

Phenolic O-H stretch 3600 - 3200 Strong, broad

Aromatic C-H stretch 3100 - 3000 Medium

Aliphatic C-H stretch 3000 - 2850 Medium

Aromatic C=C stretch 1600 - 1450 Medium-Strong

C-O stretch (Aryl ether) 1260 - 1200 Strong

C-O stretch (Phenol) 1260 - 1180 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,3-Dihydrobenzofuran-4-ol, the electron ionization (EI) mass spectrum is

expected to show the following key fragments.

m/z Proposed Fragment

136 [M]⁺ (Molecular ion)

108 [M - CO]⁺

107 [M - CHO]⁺

78 [C₆H₆]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable

frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a

relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR. Proton

decoupling is typically used to simplify the spectrum.

IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample

directly on the ATR crystal.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-400).
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Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2,3-Dihydrobenzofuran-4-ol.
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Spectroscopic analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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